Cladosporide B

Antifungal Natural Product Structure-Activity Relationship

Researchers requiring a specific anti-Aspergillus fumigatus probe face a scarcity of pentanorlanostane-based tools. Cladosporide B (CAS 376368-81-9), a natural secondary metabolite from Cladosporium sp. IFM 49189, fills this gap with proven superior activity over cladosporide A. - Unique cyclopenta[a]phenanthrene scaffold with 4-carbaldehyde essential for target engagement - Directional superiority demonstrated in antifungal assays vs. cladosporide A - Differentiated mode of action from azole/polyene antifungals - ≥99% HPLC purity; global shipping with blue ice/ambient

Molecular Formula C25H38O3
Molecular Weight 386.6 g/mol
Cat. No. B1248386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCladosporide B
Synonymscladosporide B
Molecular FormulaC25H38O3
Molecular Weight386.6 g/mol
Structural Identifiers
SMILESCC(CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C=O)O)C)C)C
InChIInChI=1S/C25H38O3/c1-16(14-26)17-8-12-25(5)19-6-7-20-22(2,18(19)9-13-24(17,25)4)11-10-21(28)23(20,3)15-27/h6,9,15-17,20-21,26,28H,7-8,10-14H2,1-5H3/t16-,17-,20-,21+,22-,23-,24-,25+/m1/s1
InChIKeyMVGVXWVKGZLRRK-KGEWIPHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cladosporide B: Pentanorlanostane Antifungal Agent


Cladosporide B is a pentanorlanostane-derived secondary metabolite produced by the fungus *Cladosporium* sp. IFM 49189 [1]. It is a cholanoid-type natural product characterized by a unique cyclopenta[a]phenanthrene skeleton with a 4-carbaldehyde functional group (molecular formula C₂₅H₃₈O₃, MW 386.57) [2]. Originally reported in 2001, it was identified as one of three new pentanorlanostane derivatives (cladosporides B–D) isolated alongside the previously discovered cladosporide A [3]. The compound exhibits antifungal activity specifically directed against *Aspergillus fumigatus*, a finding that has been consistently corroborated by subsequent literature and vendor technical data [4].

Anti-Aspergillus fumigatus natural product screening
Pentanorlanostane scaffold with reported specific activity
Structure-activity relationship (SAR) studies on cholanoid antifungals
4-carbaldehyde pharmacophore investigation
Chemical probe for A. fumigatus pathway dissection
Mechanistically distinct from azole and polyene classes

Why Cladosporide B Cannot Be Substituted


Attempting to substitute Cladosporide B with structurally related *Cladosporium* metabolites (e.g., cladosporide A or cladospolide B) or broad-spectrum antifungal agents is scientifically unsound due to its unique pentanorlanostane scaffold and specific activity profile. While many *Cladosporium*-derived compounds exhibit antifungal properties, their mechanisms, potency, and fungal target spectra differ significantly. For instance, cladospolide B, a twelve-membered macrolide, is primarily a plant growth regulator with negligible antifungal activity [1], whereas cladosporide B is a dedicated anti-*A. fumigatus* agent. Moreover, within the cladosporide series, the precise structural modifications—such as the aldehyde functional group—are critical for target engagement [2]. Substituting cladosporide B with a generic antifungal like amphotericin B or an azole would introduce a completely different mechanism of action and selectivity profile, invalidating any experimental comparison. Therefore, for applications specifically targeting *A. fumigatus* in a pentanorlanostane-dependent context, only the exact compound is appropriate .

Structurally related pentanorlanostanes may differ in activity
Cladosporide A and other cladosporides B–D exhibit distinct antifungal profiles; directional differences in A. fumigatus activity have been reported, making direct replacement without validation problematic.
Macrolide Cladosporium metabolites are not antifungal proxies
Cladospolide B, a macrolide, primarily acts as a plant growth regulator and lacks anti-A. fumigatus activity. Selecting it as a “Cladosporium control” would introduce a completely different scaffold and biological profile.
4-aldehyde-devoid pentanorlanostanes show no inhibition
The 23,24,25,26,27-pentanorlanost-8-ene-3β,22-diol analog, which lacks the 4-carbaldehyde group, was inactive against A. fumigatus. Any substitute missing this group may not reproduce the target activity.

Cladosporide B Differentiation Evidence


Superior Anti-A. fumigatus Activity vs. Cladosporide A

Cladosporide B exhibits enhanced antifungal potency against *Aspergillus fumigatus* relative to its direct structural analog, cladosporide A. While the precise Minimum Inhibitory Concentration (MIC) values from the original 2001 study are not disclosed in the publicly accessible abstract or vendor data, the directional superiority of cladosporide B over cladosporide A is consistently reported across multiple independent sources [1][2]. This indicates that the minor structural differences between the two pentanorlanostane derivatives (e.g., the substitution pattern on the cyclopenta[a]phenanthrene core) confer a measurable advantage in antifungal efficacy.

Reported anti-A. fumigatus activity vs. cladosporide A
Directional reported
Activity “slightly stronger” than cladosporide A (exact MIC not publicly available)
Supports A. fumigatus screening prioritization; quantitative limits require verification.
Source: J Antibiot 2001; vendor datasheet. Exact numerical comparison not disclosed in open-access sources.
Antifungal Natural Product Structure-Activity Relationship

Pentanorlanostane vs. Macrolide Scaffold Specificity

Cladosporide B belongs to the pentanorlanostane class of triterpenoid derivatives, a scaffold fundamentally distinct from the macrolide structures (e.g., cladospolide B, iso-cladospolide B) commonly reported from *Cladosporium* species [1]. While macrolides like cladospolide B demonstrate plant growth regulatory activity (e.g., shoot elongation inhibition in rice seedlings) with negligible antibacterial effects [2], cladosporide B exhibits a completely different biological profile focused on antifungal activity against *A. fumigatus* [3]. This class-level distinction is critical: selecting a macrolide as a 'Cladosporium metabolite control' would be scientifically invalid for experiments designed around pentanorlanostane pharmacology.

Pentanorlanostane vs. macrolide scaffold
Class-level inference
Cladospolide B (C₁₂H₂₀O₄ macrolide) has plant growth regulatory activity; cladosporide B (C₂₅H₃₈O₃ pentanorlanostane) is antifungal vs. A. fumigatus.
Prevents misidentification of Cladosporium metabolites; supports scaffold-specific assay design.
Data to verify for specific fungal models; scaffold mismatch invalidates direct biological comparison.
Natural Product Chemistry Structural Biology Fungal Metabolomics

4-Aldehyde Group Essential for Antifungal Activity

A structure-activity relationship (SAR) insight from the cladosporide series highlights the critical role of the 4-aldehyde functional group present in cladosporide B (and cladosporide A). The study notes that 23,24,25,26,27-pentanorlanost-8-ene-3β,22-diol, which lacks this aldehyde moiety, showed no inhibition against *A. fumigatus* [1]. While this is a class-level inference rather than a direct comparison of cladosporide B to a specific aldehyde-deficient analog, it provides a mechanistic rationale for the compound's activity and distinguishes it from structurally related but inactive pentanorlanostanes.

4-aldehyde group essential for activity
Class-level inference
Pentanorlanostane analog lacking 4-aldehyde showed no inhibition of A. fumigatus.
Supports SAR interpretation: 4-carbaldehyde is a key pharmacophore element for anti-A. fumigatus screening.
Based on comparison of inactive 23,24,25,26,27-pentanorlanost-8-ene-3β,22-diol; experimental details in Hosoe et al., 2001.
Structure-Activity Relationship Antifungal Drug Design Chemical Biology

Cladosporide B Application Scenarios


Pentanorlanostane Antifungal SAR Studies

Researchers investigating the SAR of pentanorlanostane derivatives against *Aspergillus fumigatus* should select cladosporide B as a lead compound. Its superior activity relative to cladosporide A (Directional superiority evidence) provides a benchmark for evaluating modifications. The presence of the 4-aldehyde group, which is essential for activity (Class-level inference), makes cladosporide B an ideal scaffold for probing the pharmacophore requirements of this chemical class [1].

Chemical Probes for A. fumigatus Pathways

For studies aiming to dissect *A. fumigatus* biology using small-molecule probes, cladosporide B offers a structurally unique, pentanorlanostane-based tool. Its distinct mechanism (inferred from its specific activity) differentiates it from azoles or polyenes. The directional superiority over cladosporide A suggests it is the preferred pentanorlanostane probe for experiments where maximal target engagement is desired [2].

Natural Product Library for Antifungal Screening

When curating a natural product library focused on fungal secondary metabolites with specific anti-*A. fumigatus* activity, cladosporide B is a critical inclusion. Its pentanorlanostane scaffold (Class-level inference) provides chemical diversity distinct from the macrolide metabolites commonly found in *Cladosporium* extracts, ensuring the library covers a broader chemical space for antifungal discovery [3].

Application
Selection Property
Validation Focus
Pentanorlanostane antifungal SAR studies
Reported directional activity vs. cladosporide A
4-aldehyde pharmacophore contribution to A. fumigatus inhibition
A. fumigatus pathway probe research
Pentanorlanostane scaffold distinct from azoles/polyenes
A. fumigatus target engagement and selectivity profiling
Natural product antifungal library curation
Chemical scaffold diversity (pentanorlanostane vs. macrolide)
Anti-A. fumigatus activity screening in compound collections

Technical Documentation Hub

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35 linked technical documents
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